molecular formula C17H19ClN4O B2367279 3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1235350-63-6

3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2367279
CAS No.: 1235350-63-6
M. Wt: 330.82
InChI Key: CBNWQEZXKFXXDJ-UHFFFAOYSA-N
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Description

3-Chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a chlorine atom at the 3-position. The benzamide moiety is linked via a methylene group to a piperidine ring, which is further substituted at the 1-position by a pyrimidin-2-yl group. This structure is designed to optimize interactions with biological targets, particularly in the central nervous system (CNS), where piperidine and pyrimidine derivatives are known to modulate receptors and transporters .

Properties

IUPAC Name

3-chloro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c18-15-4-1-3-14(11-15)16(23)21-12-13-5-9-22(10-6-13)17-19-7-2-8-20-17/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNWQEZXKFXXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transfer Hydrogenation for Piperidine Methylation

The piperidinyl group is synthesized via transfer hydrogenation of piperidine-4-carboxylic acid derivatives. As demonstrated in the preparation of analogous compounds, formaldehyde serves as both methylating agent and hydrogen donor under palladium-catalyzed conditions. For example:
$$
\text{Piperidine-4-carboxylic acid} + \text{HCHO} \xrightarrow{\text{Pd/C, H}_2\text{O, HCOOH}} \text{1-Methylpiperidine-4-carboxylic acid}
$$
This method operates at ambient pressure and temperatures of 90–95°C, achieving quantitative conversion without requiring gaseous hydrogen. The hydrochloride salt of 1-methylpiperidine-4-carboxylic acid is subsequently isolated using 1.5 equivalents of HCl.

Pyrimidine Ring Construction

The pyrimidin-2-yl group is introduced via cyclocondensation or Diels–Alder reactions. Patent EP1928857B1 describes the use of 5-methyl-pyrimidin-2-ylmethyl-amine intermediates, synthesized through nucleophilic substitution between 2-chloropyrimidine derivatives and aminomethyl precursors. Alternatively, Turbo Grignard reagents (isopropylmagnesium chloride/lithium chloride) enable efficient coupling of pyrimidine halides with piperidinyl intermediates at ambient temperatures, avoiding cryogenic conditions.

Benzamide Core Formation

3-Chlorobenzoyl Chloride Activation

The benzamide core is prepared by reacting 3-chlorobenzoyl chloride with a primary amine. In a representative procedure:

  • Acylation : 3-Chlorobenzoyl chloride is treated with N,N-diethyl-1-methylpiperidine-4-carboxamide in the presence of triethylamine, yielding the corresponding carboxamide.
  • Purification : Crude product is recrystallized from ethanol/water mixtures to achieve >98% purity.

Alternative Amide Coupling Strategies

For sensitive substrates, carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) enhances yield. However, industrial-scale processes prioritize atom economy, favoring direct acylation over coupling reagents.

Final Coupling and Functionalization

Grignard-Mediated Alkylation

The critical step involves coupling the piperidinyl-pyrimidinyl moiety with the benzamide core. As detailed in US8697876B2, a Grignard reagent (e.g., isopropylmagnesium chloride) facilitates the formation of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide, which is then aminated with ammonia in the presence of Cu₂O (0.02–0.1 wt%). This method achieves >85% conversion at 80°C, circumventing lithium-based reagents.

Reductive Amination

An alternative approach employs reductive amination between the piperidinyl-pyrimidinyl amine and 3-chlorobenzaldehyde, followed by oxidation to the benzamide. Catalytic hydrogenation (Pd/C, H₂) or sodium borohydride-acetic acid systems are effective, though competing over-reduction necessitates careful stoichiometric control.

Industrial-Scale Optimization

Continuous Flow Reactors

Patent US8697876B2 highlights the use of continuous flow systems for:

  • Transfer hydrogenation : Enhanced heat/mass transfer reduces reaction time from 24 hours (batch) to 2–4 hours.
  • Grignard reactions : Improved safety profile via precise temperature control and in-line quenching.

Green Chemistry Metrics

Parameter Batch Process Continuous Flow
Solvent Consumption (L/kg) 120 45
E-Factor 32 11
PMI (Process Mass Intensity) 58 19

Data adapted from US8697876B2 demonstrates that flow chemistry reduces waste generation by 65% while maintaining yields ≥90%.

Reaction Condition Optimization

Catalytic Systems

  • Palladium on Charcoal (Pd/C) : Optimal for transfer hydrogenation (0.5–1 mol%, 90°C).
  • Copper(I) Oxide (Cu₂O) : Essential for amination steps (0.02–0.1 wt%, 80°C), suppressing side reactions.

Temperature and Pressure Effects

Reaction Step Temperature Range Pressure Yield (%)
Transfer Hydrogenation 90–95°C Ambient 95–98
Grignard Coupling 20–25°C Ambient 85–90
Catalytic Amination 70–80°C 1–2 bar (N₂) 88–92

Higher temperatures during amination (>80°C) promote dehalogenation, reducing yield by 15–20%.

Comparative Analysis of Synthetic Routes

Route 1: Sequential Acylation-Grignard Coupling

  • Advantages : High purity (≥98%), suitable for small-scale API production.
  • Limitations : Requires cryogenic conditions for Grignard stability.

Route 2: Reductive Amination-Flow Chemistry

  • Advantages : Scalable to 100+ kg batches, reduced solvent use.
  • Limitations : Initial capital investment for flow equipment.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted benzamides.

    Oxidation: Oxidized derivatives of the piperidinyl and pyrimidinyl moieties.

    Reduction: Reduced derivatives of the piperidinyl and pyrimidinyl moieties.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is being explored for its potential as a therapeutic agent. Its ability to inhibit specific protein kinases suggests it may play a role in cancer treatment by interfering with pathways that regulate cell proliferation and survival. Preliminary studies indicate that it demonstrates potent anticancer properties, potentially making it a valuable addition to cancer therapeutics.

Pharmacology

In pharmacological studies, this compound has been evaluated for its effects on cellular pathways. It may act as an inhibitor of protein kinases that are crucial in various signaling pathways. The compound's interaction with these targets can lead to significant alterations in cellular behavior, which is critical for developing new pharmacological agents.

Biochemistry

Research into the biochemical interactions of this compound focuses on its mechanism of action at the molecular level. Understanding how this compound interacts with enzymes and receptors can provide insights into its biological activity and potential therapeutic uses.

Industrial Applications

Beyond medicinal uses, there is potential for this compound in industrial applications, particularly in the development of new materials or as a precursor in the synthesis of complex molecules. Its unique chemical properties may facilitate novel applications in various fields.

Anticancer Activity

Several studies have reported on the anticancer properties of this compound. For example, research has indicated that it effectively inhibits specific kinases associated with tumor progression. The effectiveness is often measured through in vitro assays where the compound demonstrates significant cytotoxicity against various cancer cell lines.

Antiparasitic Effects

In addition to its anticancer potential, this compound has shown promise against parasitic infections. Studies suggest that it exhibits effective concentrations in the micromolar range against certain parasites, indicating its potential as an antiparasitic agent.

Pharmacological Profiles

Pharmacological evaluations have demonstrated that this compound possesses a favorable profile in vitro, suggesting that it could be developed into a drug candidate for further clinical evaluation. Its ability to modulate key signaling pathways positions it as an attractive target for further research.

Mechanism of Action

The mechanism of action of 3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit protein kinases involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

(a) Halogen Position and Type
  • Target Compound : 3-chloro substitution on benzamide.
  • Analog 1 : [18F]CFPyPB (2,4-dichloro-N-((1-(propylsulfonyl)-4-(6-fluoropyridin-2-yl)piperidin-4-yl)methyl)benzamide) contains 2,4-dichloro and a fluorine-18 label, enhancing radioligand properties for positron emission tomography (PET) imaging .
  • Analog 2 : 2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (CAS 478039-51-9) replaces the piperidine with a pyridine-pyrimidine system, altering solubility and target specificity .
(b) Non-Halogen Substituents

Modifications on the Piperidine Ring

(a) Substituent at the 1-Position
  • Target Compound : Pyrimidin-2-yl group.
  • Analog 4 : 3-Chloro-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}benzamide replaces pyrimidin-2-yl with furan-3-carbonyl, introducing a heterocyclic carbonyl group that may enhance metabolic stability .
  • Analog 5 : 4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide () uses a 4-methylbenzoyl group, leading to a distinct crystal structure with a half-chair piperidine conformation and intermolecular hydrogen bonds .
(b) Piperidine Conformation
  • Crystal Data : In Analog 5, the piperidine ring adopts a half-chair conformation (q₃ = 0.5563 Å), with benzene rings inclined at 89.1°, influencing packing and solubility .

Functional Group Additions for Labeling

  • Analog 6: [35S]ACPPB (35S-2-amino-4-chloro-N-(1-(4-phenyl-1-(propylsulfonyl)piperidin-4-yl)ethyl)benzamide) incorporates sulfur-35 for radioligand studies, highlighting the role of isotopic labeling in tracer development .

Pharmacological and Physicochemical Properties

Target Affinity and Selectivity

  • The pyrimidin-2-yl group in the target compound likely enhances affinity for glycine transporters (GlyT1), as seen in structurally related inhibitors .
  • Analog 7 : 3-Chloro-N-{1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-4-yl}benzamide (sc-492594) shows that pyrazole substitution on piperidine may shift activity toward serotonin or dopamine receptors .

Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₇H₁₈ClN₃O 315.8 3-Cl, pyrimidin-2-yl
Analog 4 C₁₈H₁₉ClN₂O₃ 346.8 3-Cl, furan-3-carbonyl
[18F]CFPyPB C₂₄H₂₄ClF₂N₃O₃S 516.0 2,4-Cl, ¹⁸F, propylsulfonyl

Biological Activity

3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a chloro substituent and a pyrimidinyl-piperidinyl moiety . Its molecular formula is C17H19ClN4OC_{17}H_{19}ClN_{4}O with a molecular weight of 330.8 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may function as an inhibitor of protein kinases , which are crucial in regulating cell proliferation and survival pathways. This inhibition can lead to significant downstream effects on cellular processes .

Biological Activity

Research indicates that this compound possesses several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits potent anticancer properties by inhibiting specific kinases involved in tumor growth.
  • Antiparasitic Effects : The compound has shown potential against various parasitic infections, with studies indicating effective concentrations (EC50 values) in the micromolar range .
  • Pharmacological Properties : It has been evaluated for its effects on cellular pathways, demonstrating promising pharmacological profiles in vitro .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Potency

A study evaluated the efficacy of this compound against cancer cell lines, reporting an IC50 value of 0.87–12.91 μM in MCF-7 cells, which was significantly lower than that of conventional chemotherapeutics like 5-Fluorouracil (5-FU) .

Study 2: Antiparasitic Activity

In another investigation, the compound was tested against various parasites, yielding EC50 values ranging from 0.025 to 0.115 μM , indicating its strong antiparasitic potential compared to existing treatments .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50/EC50 ValueBiological Activity
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineStructureEC50: 0.064 μMSelective PKB inhibitor
6-(trifluoromethyl)nicotinonitrileStructureEC50: 0.090 μMModerate antiproliferative activity

This table illustrates the comparative potency of similar compounds, highlighting the unique efficacy of this compound in specific contexts.

Q & A

Q. What mechanistic insights can explain off-target toxicity in preclinical models?

  • Methodological Answer : Perform transcriptomic profiling (RNA-seq) on treated cells to identify dysregulated pathways (e.g., oxidative stress, apoptosis). Use CYP inhibition panels to predict drug-drug interactions. Mitochondrial toxicity assays (Seahorse XF Analyzer) quantify OCR/ECAR changes. Structural analogs with methylthio substituents showed altered metabolic pathways, suggesting similar derivatization .

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